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(1-hydroxy-2-methylpropyl)phosphonic acid

FosB inhibition enzyme kinetics antibiotic adjuvant development

(1-Hydroxy-2-methylpropyl)phosphonic acid, also designated 1H2M or the PDB ligand YS8, is a chiral, branched hydroxyalkylphosphonic acid (C₄H₁₁O₄P, MW 154.10) that functions as a validated inhibitor of the fosfomycin-modifying enzyme FosB. Identified through high-throughput virtual screening of the ZINC15 database and confirmed by X-ray crystallography, this compound is a key tool molecule for investigating resistance mechanisms in Gram-positive pathogens such as Staphylococcus aureus.

Molecular Formula C4H11O4P
Molecular Weight 154.10 g/mol
CAS No. 63694-18-8
Cat. No. B6237407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-hydroxy-2-methylpropyl)phosphonic acid
CAS63694-18-8
Molecular FormulaC4H11O4P
Molecular Weight154.10 g/mol
Structural Identifiers
SMILESCC(C)C(O)P(=O)(O)O
InChIInChI=1S/C4H11O4P/c1-3(2)4(5)9(6,7)8/h3-5H,1-2H3,(H2,6,7,8)
InChIKeyNCSVFERDDBHVCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Hydroxy-2-methylpropyl)phosphonic Acid (1H2M): Structural Biology Ligand for FosB-Mediated Antibiotic Resistance Research


(1-Hydroxy-2-methylpropyl)phosphonic acid, also designated 1H2M or the PDB ligand YS8, is a chiral, branched hydroxyalkylphosphonic acid (C₄H₁₁O₄P, MW 154.10) that functions as a validated inhibitor of the fosfomycin-modifying enzyme FosB [1]. Identified through high-throughput virtual screening of the ZINC15 database and confirmed by X-ray crystallography, this compound is a key tool molecule for investigating resistance mechanisms in Gram-positive pathogens such as Staphylococcus aureus [2]. Its phosphonate moiety chelates the active-site metal ions, mimicking the phosphate group of the antibiotic substrate fosfomycin.

Why Generic Substitution Fails for (1-Hydroxy-2-methylpropyl)phosphonic Acid in FosB Inhibition Assays


Despite sharing a phosphonate warhead with analogues like 1-hydroxypropylphosphonic acid (1HPP) and phosphonoformate (PPF), subtle variations in the alkyl chain branching, length, and stereochemistry of hydroxyalkylphosphonic acids profoundly alter both the mode and affinity of FosB inhibition [1]. The branched 2-methylpropyl chain of 1H2M introduces a chiral center and distinct steric constraints that dictate a unique bidentate coordination geometry at the active-site zinc ion, while linear or differently branched analogues (e.g., 1HPP, 1H2Y, PPA) exhibit markedly different inhibition constants (Kᵢ) and can shift from simple competitive to parabolic competitive inhibition mechanisms [1]. Interchanging compounds within this class without experimental validation thus risks undermining the reproducibility of kinetic and structural studies.

Quantitative Evidence Guide: (1-Hydroxy-2-methylpropyl)phosphonic Acid vs. Closest FosB Inhibitor Analogs


FosB Inhibition Potency (Kᵢ): 1H2M vs. 1-Hydroxypropylphosphonic Acid (1HPP)

In steady-state kinetic assays against recombinant FosB from S. aureus using L-cysteine as the nucleophilic substrate, (1-hydroxy-2-methylpropyl)phosphonic acid (1H2M) exhibited an estimated inhibition constant (Kᵢ) of 3.58 ± 0.78 mM, derived from a single inhibitor concentration [1]. This was compared to its closest linear analog, 1-hydroxypropylphosphonic acid (1HPP), which showed a Kᵢ of 1.57 ± 0.37 mM under identical conditions [1]. The data indicate that the branched 2-methylpropyl chain of 1H2M results in approximately 2.3-fold weaker binding relative to the linear propyl chain of 1HPP.

FosB inhibition enzyme kinetics antibiotic adjuvant development

In Silico Docking Score: 1H2M vs. (1-Hydroxypropan-2-yl)phosphonic Acid (1H2Y)

Using Glide molecular docking against the FosB crystal structure, (1-hydroxy-2-methylpropyl)phosphonic acid (1H2M) achieved a docking score of −10.420 and a Glide g-score of −10.420 [1]. Its isomer, (1-hydroxypropan-2-yl)phosphonic acid (1H2Y), which differs by methyl group position, scored −10.441 (docking) and −10.441 (g-score) [1]. The near-identical scores (Δ = 0.021) underscore that, while computational affinity predictions are similar, the experimentally measured Kᵢ values (3.58 mM vs. 5.29 mM, respectively) reveal a divergence that necessitates empirical validation for accurate inhibitor ranking.

virtual screening molecular docking FosB inhibitor design

Crystal Structure-Binding Mode: 1H2M Bidentate Zn²⁺ Coordination vs. Phosphonoacetate (PPA)

The 2.23 Å resolution crystal structure of the FosB·1H2M complex (PDB 8G7G) reveals that the (R)-enantiomer of 1H2M coordinates the catalytic zinc ion in a bidentate fashion through two phosphonate oxygens, with the hydroxyl group oriented away from the metal center [2]. In contrast, phosphonoacetate (PPA, PDB 8E7R) also binds bidentately but utilizes one phosphonate oxygen and one carboxylate oxygen, while exhibiting parabolic competitive inhibition with Kᵢ₁ = 0.90 mM and Kᵢ₂ = 0.21 mM [1]. This structural evidence confirms that 1H2M's hydroxyalkyl architecture enforces a distinct coordination geometry compared to carboxylate-containing analogs, resulting in different inhibition mechanisms (simple vs. parabolic competitive).

X-ray crystallography metalloenzyme inhibition structure-based drug design

Enantiomeric Specificity: (R)-1H2M is the Active FosB Ligand

The PDB ligand YS8 is explicitly defined as the (R)-enantiomer of (1-hydroxy-2-methylpropyl)phosphonic acid, as confirmed by the refined electron density in the FosB active site [1]. The crystal structure (PDB 8G7G) unambiguously places the hydroxyl group and the 2-methylpropyl chain in specific orientations imposed by the chiral center [1]. While no direct Kᵢ comparison between (R)- and (S)-1H2M has been published for FosB, the structural data establish that procurement of the racemate or the incorrect enantiomer would result in undefined binding stoichiometry and compromised data reproducibility, a critical consideration that does not apply to achiral inhibitors such as phosphonoformate (PPF).

chiral phosphonates stereochemistry-activity relationship enantioselective enzyme inhibition

Synergy Assay with Fosfomycin: Class-Level Limitation Confirmed for 1H2M

In cell-based synergy assays with methicillin-resistant S. aureus (MRSA), none of the eight identified FosB inhibitors, including (1-hydroxy-2-methylpropyl)phosphonic acid (1H2M), achieved a statistically significant reduction in the minimum inhibitory concentration (MIC) of fosfomycin when co-administered [1]. This uniform lack of cellular efficacy across the compound series—despite measurable in vitro Kᵢ values—demonstrates that 1H2M, like its analogs, is currently suited as an in vitro probe or structural biology tool rather than a direct antibiotic adjuvant candidate. This contrasts with the clinically validated β-lactamase inhibitor model, where in vitro enzyme inhibition translates to MIC reduction.

antibiotic synergy MIC reduction fosfomycin resistance

Validated Application Scenarios for (1-Hydroxy-2-methylpropyl)phosphonic Acid Based on Quantitative Evidence


Crystallographic Fragment Screening and Structure-Based Design of FosB Inhibitors

The 2.23 Å crystal structure of the FosB·1H2M complex (PDB 8G7G) provides a high-resolution template for fragment-based drug design [2]. Researchers can use the defined (R)-1H2M binding pose to model modifications to the 2-methylpropyl chain aimed at improving Kᵢ beyond the current 3.58 mM baseline, while maintaining the phosphonate-only bidentate coordination that distinguishes it from carboxylate-containing analogs [1][2].

Enzyme Kinetic Assay Development and Validation for FosB Inhibitor Screening

With a well-characterized Kᵢ of 3.58 ± 0.78 mM and a simple competitive inhibition mechanism, 1H2M serves as a reliable control compound for validating DTNB-based absorbance assays of FosB activity [1]. It functions as a moderate-affinity reference point against which newly synthesized inhibitors can be benchmarked, particularly when establishing SAR around branched vs. linear alkyl phosphonates.

Chiral Phosphonate Reference Standard for Analytical Method Development

As the (R)-enantiomer explicitly defined in the PDB (YS8), 1H2M can be used as a chiral reference standard to develop and validate HPLC or CE methods for separating enantiomers of hydroxyalkylphosphonic acids. Its documented melting point (165–166 °C) and predicted pKa (3.50) from authoritative databases provide key physicochemical landmarks for purity and identity testing in quality control workflows.

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